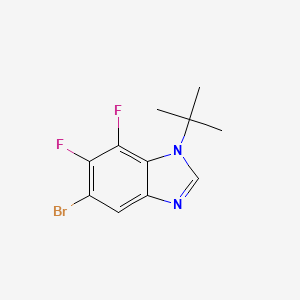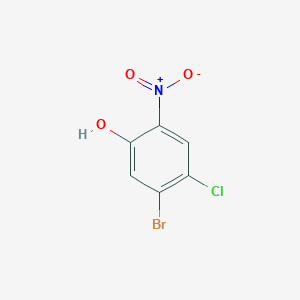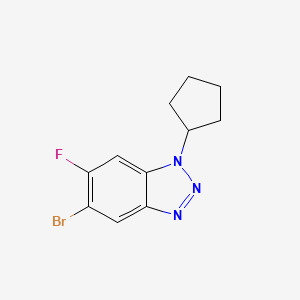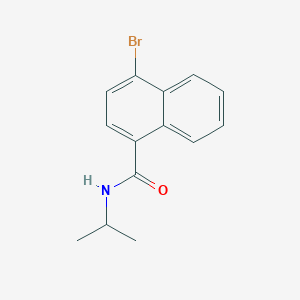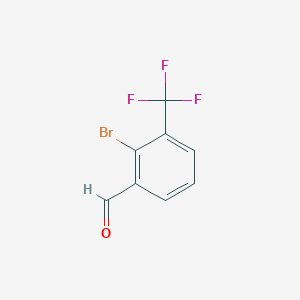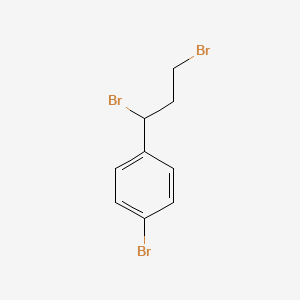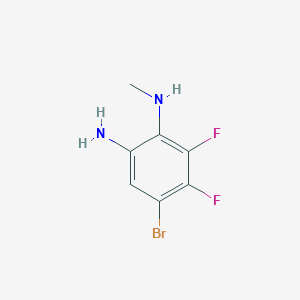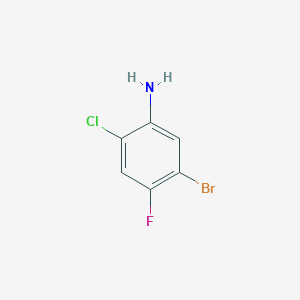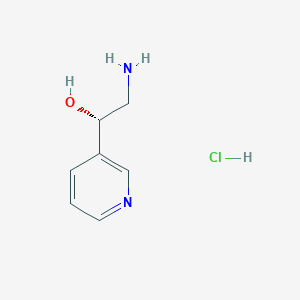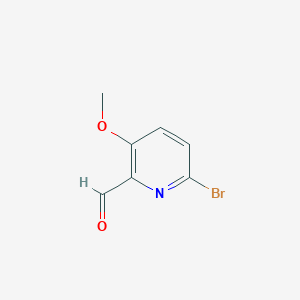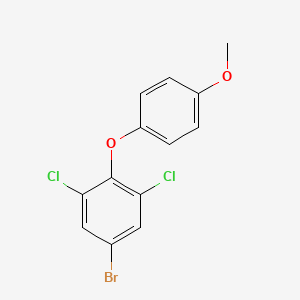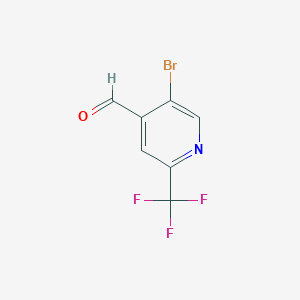
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde
Overview
Description
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3BrF3NO . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isonicotinaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(trifluoromethyl)isonicotinaldehyde: The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde typically involves the bromination of 2-(trifluoromethyl)isonicotinaldehyde.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve crystallization or distillation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Bromo-2-(trifluoromethyl)isonicotinic acid.
Reduction: 5-Bromo-2-(trifluoromethyl)isonicotinalcohol.
Scientific Research Applications
Chemistry: : 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: : It is used in the development of bioactive molecules and as a precursor in the synthesis of compounds with potential biological activity .
Medicine: : The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, or anticancer properties .
Industry: : It is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group, which can undergo nucleophilic attack . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which may include enzyme inhibition or interaction with cellular receptors .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-2-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
5-Fluoro-2-(trifluoromethyl)isonicotinaldehyde: Contains a fluorine atom instead of bromine, affecting its chemical behavior and reactivity.
Uniqueness: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct reactivity and properties. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNWMWTBYJFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745074 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-60-3 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
